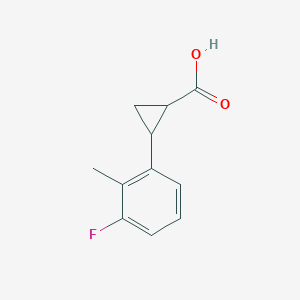![molecular formula C18H8N2O2S4 B12112870 3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1246679-11-7](/img/structure/B12112870.png)
3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the family of fused thiophenes. This compound is known for its unique electronic properties, making it a valuable building block in the field of organic electronics. It is widely used in the synthesis of small molecules and polymers for applications such as organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves the Stille and Suzuki coupling reactions. These reactions are carried out under specific conditions to ensure the formation of the desired product. For instance, the Stille coupling reaction involves the use of palladium catalysts and organotin reagents, while the Suzuki coupling reaction uses palladium catalysts and boronic acids .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
Scientific Research Applications
3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its ability to participate in π-conjugation, which allows for the delocalization of electronic states across the molecular backbone. This delocalization enhances its electronic properties, making it suitable for use in organic electronic devices. The compound interacts with various molecular targets and pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
Poly(3-hexylthiophene) (P3HT): A widely used conjugated polymer with high charge mobility.
Poly[2,5-bis(3-alkylthiophene-2-yl)thieno(3,2-b)thiophene] (PBTTT): Known for its high charge mobility and large crystalline domains.
Poly{2,2′-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl)]dithiophene-5,5′-diyl-alt-thieno[3,2-b]thiophene-2,5-diyl} (PDBT-co-TT): Used as an efficient hole transporting layer in perovskite solar cells.
Uniqueness
3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione stands out due to its unique electronic properties, which are attributed to its fused thiophene structure. This structure allows for enhanced π-conjugation and better tuning of band gaps, making it a valuable compound in the field of organic electronics .
Properties
CAS No. |
1246679-11-7 |
|---|---|
Molecular Formula |
C18H8N2O2S4 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-hydroxy-1,4-bis(thieno[3,2-b]thiophen-5-yl)-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C18H8N2O2S4/c21-17-13-14(16(20-17)12-6-10-8(26-12)2-4-24-10)18(22)19-15(13)11-5-9-7(25-11)1-3-23-9/h1-6,19,22H |
InChI Key |
BNARWHJKFJGMHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1SC(=C2)C3=C4C(=C(N3)O)C(=NC4=O)C5=CC6=C(S5)C=CS6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


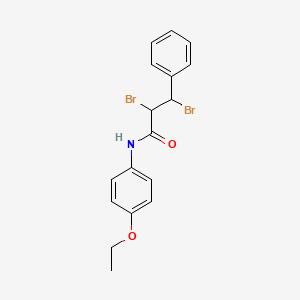
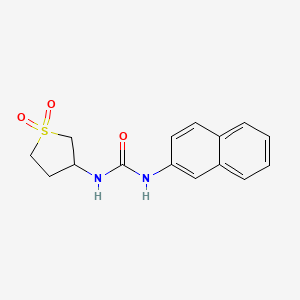
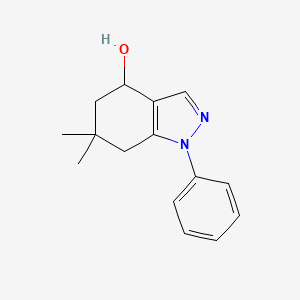

![Methyl 3-hydroxy-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate](/img/structure/B12112829.png)
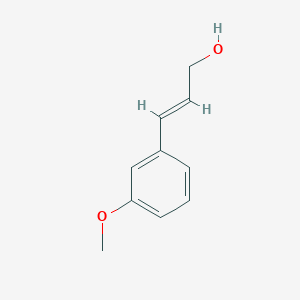

![1-Piperazineethanol, alpha-[(4-methyl-1-piperidinyl)methyl]-](/img/structure/B12112844.png)
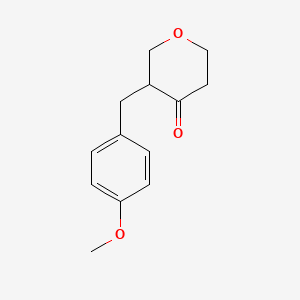
![N-(3-Fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B12112860.png)
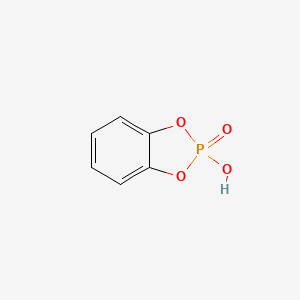
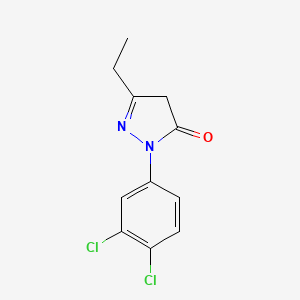
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12112882.png)
